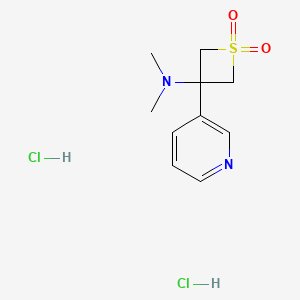
N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride
Vue d'ensemble
Description
N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride, also known as DMPT, is a synthetic compound that has been widely used in scientific research. It is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which plays a key role in regulating cell growth, proliferation, and survival.
Mécanisme D'action
N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride activates the mTOR signaling pathway by inhibiting the activity of the tuberous sclerosis complex (TSC), a negative regulator of mTOR. This leads to the activation of downstream targets of mTOR, such as S6 kinase and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which promote protein synthesis and cell growth. N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cell survival.
Biochemical and physiological effects:
N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride has been shown to have a number of biochemical and physiological effects. It increases protein synthesis and cell proliferation in a variety of cell types, including cancer cells. N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride also promotes muscle growth and improves glucose metabolism in animal models. In addition, N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride has been shown to have immunomodulatory effects, promoting the production of cytokines and enhancing the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride is a useful tool for studying the mTOR signaling pathway and its effects on various physiological processes. It is relatively easy to synthesize and can be easily scaled up for large-scale production. However, N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride can be toxic at high concentrations and may have off-target effects on other signaling pathways. In addition, N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride is not suitable for use in human studies due to its potential toxicity.
Orientations Futures
There are several future directions for research on N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride. One area of interest is the development of more selective mTOR activators that do not have off-target effects on other signaling pathways. Another area of interest is the use of N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride in combination with other drugs for the treatment of cancer and other diseases. Finally, N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride may have potential applications in the field of regenerative medicine, where it could be used to promote tissue growth and repair.
Applications De Recherche Scientifique
N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride has been used extensively in scientific research as a tool to study the mTOR signaling pathway. It has been shown to increase protein synthesis, cell proliferation, and cell survival in a variety of cell types, including cancer cells. N,N-dimethyl-3-(3-pyridinyl)-3-thietanamine 1,1-dioxide dihydrochloride has also been used to study the effects of mTOR activation on various physiological processes, such as muscle growth, glucose metabolism, and immune function.
Propriétés
IUPAC Name |
N,N-dimethyl-1,1-dioxo-3-pyridin-3-ylthietan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c1-12(2)10(7-15(13,14)8-10)9-4-3-5-11-6-9;;/h3-6H,7-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWVYGLQZLWQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CS(=O)(=O)C1)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1,1-dioxo-3-pyridin-3-ylthietan-3-amine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[3-(dimethylamino)-2-propen-1-ylidene]-3-[2-(dimethylamino)vinyl]-2-cyclohexen-1-one](/img/structure/B3827068.png)
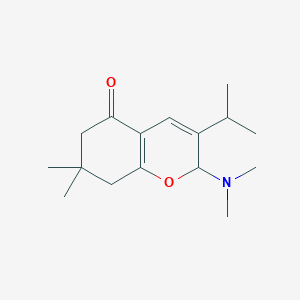
![N,N-dimethyl-3-(3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene)-1-propen-1-amine](/img/structure/B3827079.png)

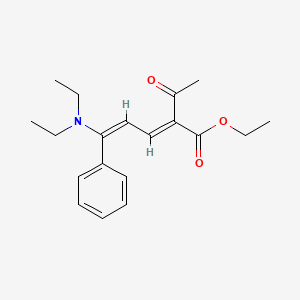
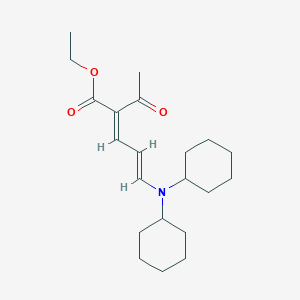
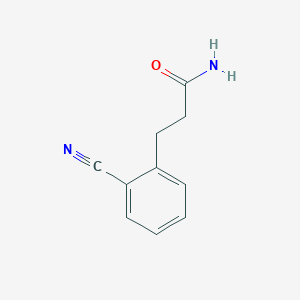
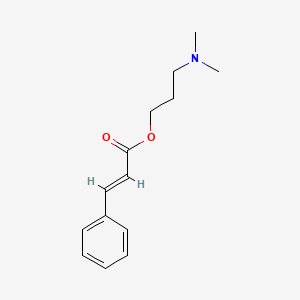

![1-[2-(6-methyl-3-pyridinyl)ethyl]cyclohexanol](/img/structure/B3827125.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-3-piperidinol](/img/structure/B3827131.png)
![(3S*,4S*)-4-methoxy-1-(2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)pyrrolidin-3-ol](/img/structure/B3827136.png)
![2-{1-(3,4-difluorobenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3827141.png)